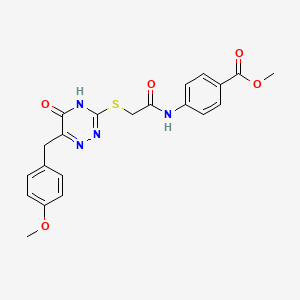
Methyl 4-(2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a compound that appears to be related to a class of triazine derivatives. These derivatives have been studied for various applications, including their use as protecting groups for carboxylic acids and their potential anticancer properties .
Synthesis Analysis
The synthesis of related triazine derivatives often involves multiple steps, starting from simple precursors such as 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one. These compounds can be further modified through reactions with different reagents, such as ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes, to yield a variety of functionalized triazine derivatives . The synthesis process is carefully designed to protect certain functional groups while allowing others to react, as seen in the use of 4-methoxy-α-methylbenzyl esters as protecting groups .
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by a triazine ring, which can be substituted with various groups to alter the compound's properties. For instance, the introduction of a methoxy group can significantly affect the molecule's electronic properties and reactivity . The planarity of the triazine ring and its dihedral angles with respect to other substituents in the molecule can influence the overall molecular conformation, which is important for the compound's biological activity .
Chemical Reactions Analysis
Triazine derivatives can undergo a range of chemical reactions, including hydrolysis, condensation, and cyclization, to form new compounds with different properties . The presence of a methoxy group can also influence the reactivity of the compound in various substitution reactions, such as bromination, nitration, and formylation . These reactions can be used to further functionalize the triazine ring and tailor the compound for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can modify these properties, making the compound more suitable for certain applications. For example, the presence of electron-donating methoxy groups can affect the compound's electronic properties, such as HOMO-LUMO energy gaps, which are important for understanding the molecule's reactivity and potential as an antioxidant .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
A study by Abu‐Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds include various derivatives with potential COX-1/COX-2 inhibition properties, indicating their relevance in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with significant antimicrobial activities. Their work highlights the potential of such compounds in addressing various microbial infections, suggesting a path for further pharmaceutical development (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Evaluation
Havrylyuk et al. (2010) explored the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, demonstrating anticancer activity on various cancer cell lines. This research underlines the therapeutic potential of such compounds in cancer treatment, emphasizing the importance of structural modifications to enhance efficacy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Enzyme Inhibition Studies
Bekircan et al. (2015) conducted a study on novel heterocyclic compounds derived from 1,2,4-triazol-4-yl acetohydrazide, investigating their lipase and α-glucosidase inhibition. Their findings suggest the application of these compounds in the treatment of diseases related to enzyme malfunction, such as diabetes and obesity, providing a foundation for further pharmacological studies (Bekircan, Ülker, & Menteşe, 2015).
Photopolymerization and Material Sciences
Guillaneuf et al. (2010) discussed the use of a novel alkoxyamine bearing a chromophore group for photoinitiated polymerization, showcasing its potential in material sciences for creating polymers with specific properties through controlled radical polymerization processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Propiedades
IUPAC Name |
methyl 4-[[2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-29-16-9-3-13(4-10-16)11-17-19(27)23-21(25-24-17)31-12-18(26)22-15-7-5-14(6-8-15)20(28)30-2/h3-10H,11-12H2,1-2H3,(H,22,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCEKWMMWXQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

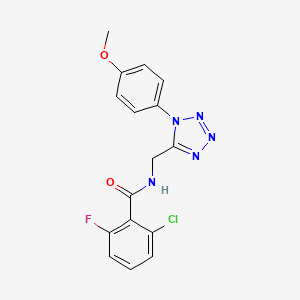
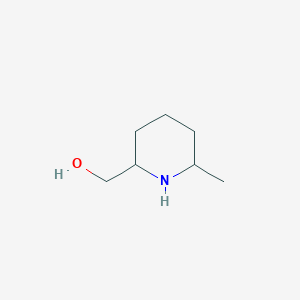
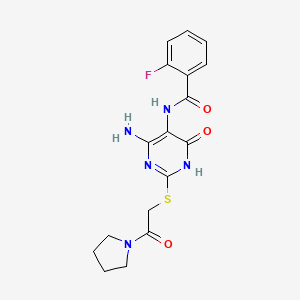
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2521657.png)
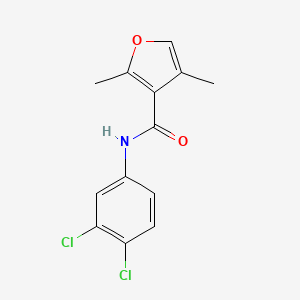
![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)
![8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2521662.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2521663.png)
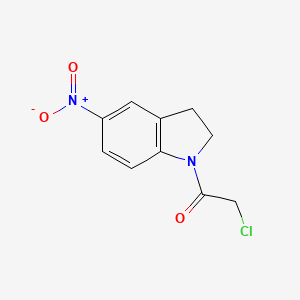
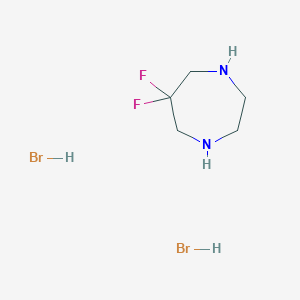
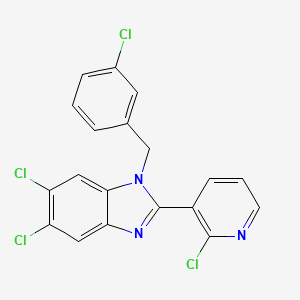
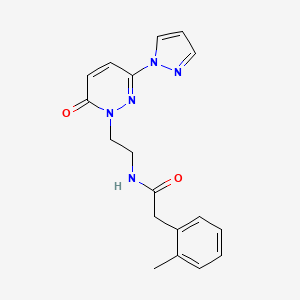
![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B2521670.png)
![3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2521671.png)